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molecular formula C6H12ClNO2 B1619962 5-Methylpyrrolidine-2-carboxylic acid CAS No. 89531-37-3

5-Methylpyrrolidine-2-carboxylic acid

Cat. No. B1619962
M. Wt: 165.62 g/mol
InChI Key: NDQCUNRCDKTNHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09233974B2

Procedure details

(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate (39.3 mmol, assuming complete conversion from the previous transformation) was suspended in MeOH (200 mL) and aqueous LiOH (1.0 M, 100 mL, 100 mmol) was added. The reaction mixture was stirred o/n, then concentrated under reduced pressure to remove most of the MeOH. The aqueous solution was washed 2× with DCM before being acidified to pH˜1-2 with 10% HCl. The acidic aqueous phase was then extracted 5× with EtOAc. The combined EtOAc extracts were dried over MgSO4 filtered and concentrated under reduced pressure to afford (2S,5S)-1-(S)-2-(Methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylic acid (6.89 g, 56% over 2 steps).
Name
(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
5-methylpyrrolidine-2-carboxylic acid
Yield
56%

Identifiers

REACTION_CXSMILES
COC(N[C@@H](C(C)C)C([N:9]1[C@@H:13]([CH3:14])[CH2:12][CH2:11][C@H:10]1[C:15]([O:17]CC)=[O:16])=O)=O.[Li+].[OH-]>CO>[CH3:14][CH:13]1[NH:9][CH:10]([C:15]([OH:17])=[O:16])[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
(2S,5S)-Ethyl 1-((S)-2-(methoxycarbonylamino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)N[C@H](C(=O)N1[C@@H](CC[C@@H]1C)C(=O)OCC)C(C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred o/n,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the MeOH
WASH
Type
WASH
Details
The aqueous solution was washed 2× with DCM
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous phase was then extracted 5× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
5-methylpyrrolidine-2-carboxylic acid
Type
product
Smiles
CC1CCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.89 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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